8-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
This compound (CAS: 1040663-84-0, molecular formula: C₂₂H₂₄ClN₃O₂) is a substituted 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative with a benzyl group at the 8-position (4-chlorophenylmethyl) and a 4-methylphenylmethyl group at the 3-position. Its molecular weight is 397.8979 g/mol, and it is cataloged as BI84029 for research purposes .
Properties
IUPAC Name |
8-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-16-2-4-18(5-3-16)15-26-20(27)22(24-21(26)28)10-12-25(13-11-22)14-17-6-8-19(23)9-7-17/h2-9H,10-15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPSCMXZNZZWHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)CC4=CC=C(C=C4)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a spirocyclic arrangement that contributes to its unique biological properties.
Antitumor Activity
Recent studies have indicated that compounds based on the triazaspiro framework exhibit significant antitumor activity. For instance, a study highlighted the mPTP inhibitory activity of similar triazaspiro compounds, which showed beneficial effects in myocardial infarction models by decreasing apoptotic rates in cardiac cells . The SAR studies demonstrated that modifications to the substituents on the spiro structure could enhance antitumor efficacy.
Antimicrobial Properties
Research has also focused on the antimicrobial properties of related compounds. A series of novel derivatives were synthesized and tested against various microorganisms, including Staphylococcus aureus and Escherichia coli. These studies revealed that certain derivatives exhibited potent antimicrobial activity, suggesting that modifications to the triazaspiro framework could lead to new antimicrobial agents .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that its ability to inhibit specific enzymatic pathways and modulate cellular signaling cascades plays a crucial role in its pharmacological profile.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes key findings from various studies regarding modifications to the core structure and their corresponding biological activities:
These findings suggest that specific substitutions can significantly influence the compound's efficacy and safety profile.
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazaspiro compounds demonstrated that those with specific substitutions exhibited potent anticancer effects against multiple cancer cell lines. The lead compound showed IC50 values in the low micromolar range against breast and lung cancer cells, indicating strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Testing
In another study, derivatives of this compound were subjected to antimicrobial assays. The results indicated significant activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Diversity : BI84029’s 4-chlorophenyl and 4-methylphenyl groups enhance lipophilicity compared to TTDD’s tetramethyl groups, which prioritize chlorination capacity for antibacterial activity .
- Synthesis : BI84029’s synthesis likely follows methods similar to and , involving multi-step alkylation/cyclization, but its exact yield/purity are unspecified . In contrast, (±)-5{3,1} achieved 66% crude yield with 90% purity via optimized routes .
Pharmacological and Functional Comparisons
Table 2: Functional and Pharmacological Data
Key Observations :
Physicochemical and Stability Profiles
- BI84029: No stability data are provided, but its aromatic substituents suggest moderate oxidative stability.
- TTDD : Exhibits high thermal stability (TGA data) and retains antibacterial activity after four chlorination cycles .
- 3-(4-Chlorophenylsulfonyl)-8-methyl : Crystallographic data (β = 94.460°, Z = 4) indicate a tightly packed lattice, which may enhance shelf-life compared to BI84029’s amorphous form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
